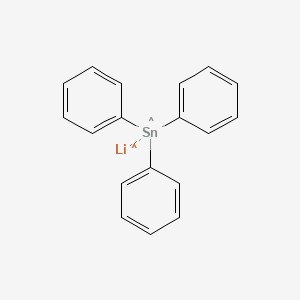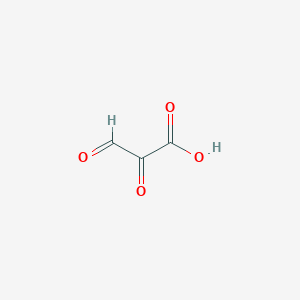
Lithium, (triphenylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (triphenylstannyl)- is an organometallic compound that features a lithium atom bonded to a triphenylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (triphenylstannyl)- typically involves the reaction of triphenylstannyl chloride with an organolithium reagent. One common method is the reaction of triphenylstannyl chloride with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds as follows:
Ph3SnCl+n-BuLi→Ph3SnLi+n-BuCl
Industrial Production Methods
While the industrial production of lithium, (triphenylstannyl)- is not as widespread as other organometallic compounds, it can be scaled up using similar reaction conditions. The key is to maintain anhydrous conditions and an inert atmosphere to prevent the decomposition of the organolithium reagent.
Chemical Reactions Analysis
Types of Reactions
Lithium, (triphenylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another nucleophile.
Transmetallation Reactions: It can undergo transmetallation with other metal halides to form new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (triphenylstannyl)- include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving lithium, (triphenylstannyl)- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols or ketones, while reaction with halides can produce new organometallic compounds.
Scientific Research Applications
Lithium, (triphenylstannyl)- has several scientific research applications, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biological Studies: While less common, it can be used in the study of biological systems where organometallic compounds play a role.
Mechanism of Action
The mechanism by which lithium, (triphenylstannyl)- exerts its effects involves the transfer of the triphenylstannyl group to other molecules. This transfer can occur through nucleophilic substitution or transmetallation reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved are typically those that can interact with the triphenylstannyl group, such as carbonyl compounds and halides.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium, (triphenylstannyl)- include other organolithium and organotin compounds, such as:
- Lithium, (trimethylstannyl)-
- Lithium, (triethylstannyl)-
- Lithium, (triphenylgermyl)-
Uniqueness
Lithium, (triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the triphenylstannyl group can provide steric and electronic effects that are not achievable with other substituents .
Properties
CAS No. |
4167-90-2 |
|---|---|
Molecular Formula |
C18H15LiSn |
Molecular Weight |
357.0 g/mol |
InChI |
InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
InChI Key |
KRMGBEWSGHIXFU-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)

![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
